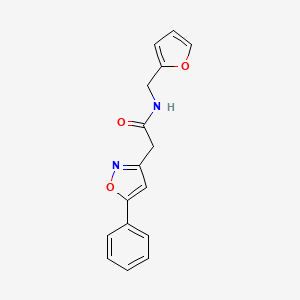

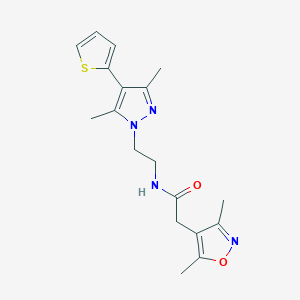

5-(3-chlorophenoxy)-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-(3-chlorophenoxy)-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide" is a derivative of the pyrazole class of compounds, which are known for their potential applications in various fields, including agriculture as insecticides and in pharmaceuticals as therapeutic agents. The structure of this compound suggests that it may exhibit interesting chemical and physical properties due to the presence of multiple halogen atoms and the pyrazole core.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by functionalization at various positions on the ring. In the case of similar compounds, the synthesis has been achieved by placing the amide bond at the 4-position of the pyrazole ring, which differs from the structure of chlorantraniliprole analogues with the amide bond at the 5-position . The use of catalysts such as TBTU and bases like diisopropyl ethylamine in acetonitrile at room temperature has been reported for the synthesis of related 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often investigated using spectroscopic methods and computational tools. For instance, the optimized molecular structure and vibrational frequencies of similar compounds have been studied using software packages like Gaussian09, and potential energy distribution has been analyzed with programs like GAR2PED . The molecular geometry and electronic structures can be optimized and calculated with ab initio methods, as seen in studies of related compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including transamidation and specification, which allow for the diversification of appendages on the pyrazole scaffold . The reactivity of these compounds can be influenced by the electron density on the nitrogen and carbon atoms, which can lead to changes in bond lengths and stretching wave numbers .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of halogen atoms and the pyrazole ring can confer certain properties such as high first hyperpolarizability, indicating potential non-linear optical applications . The stability of these molecules can be analyzed using NBO analysis, which examines hyper-conjugative interactions and charge delocalization . The thermal stability of these compounds can be significant, with some derivatives being stable up to 190°C . Additionally, the HOMO-LUMO energy gap and molecular electrostatic potential maps can provide insights into the electronic properties of these compounds .

Applications De Recherche Scientifique

Antitumor Applications

Research indicates the potential antitumor activity of compounds structurally similar to 5-(3-chlorophenoxy)-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. Specifically, a compound with a similar pyrazolo pyrimidine structure demonstrated notable antitumor activities, highlighting its potential in cancer research and treatment (Xin, 2012).

Herbicidal Activity

Compounds with a pyrazole-4-carboxamide base structure have been synthesized and tested for their herbicidal activity. The introduction of specific groups, such as aryloxy at the pyrazole ring and N-substituents at the carbamoyl group, significantly influenced their herbicidal efficacy and crop safety. The research found that certain compounds demonstrated effective herbicidal activity against various weeds, while ensuring crop safety, highlighting their potential use in agricultural applications (Ohno et al., 2004).

Insecticidal Activities

The synthesis of novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives has been reported, with a focus on insecticidal activities. These derivatives showed promising results against various lepidopteran pests and even exhibited broad-spectrum insecticidal activities, suggesting their potential as alternative insecticides for agricultural pest management (Wu et al., 2017).

Nematocidal Evaluation

Research into pyrazole carboxamide derivatives, which are structurally similar to the compound of interest, revealed their fungicidal and nematocidal properties. While they exhibited only weak fungicidal activity, some derivatives showed promising nematocidal activity against certain nematodes, indicating potential applications in pest control (Zhao et al., 2017).

Propriétés

IUPAC Name |

5-(3-chlorophenoxy)-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClF5N3O2/c1-27-17(29-11-4-2-3-9(19)7-11)14(15(26-27)18(22,23)24)16(28)25-13-6-5-10(20)8-12(13)21/h2-8H,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRBHHSJALIZGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F)OC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClF5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chlorophenoxy)-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-4-(2-fluorophenyl)-2-(2-methoxybenzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2543011.png)

![N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2543014.png)

![4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543016.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2543018.png)

![2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2543019.png)

![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)

![{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid](/img/structure/B2543021.png)